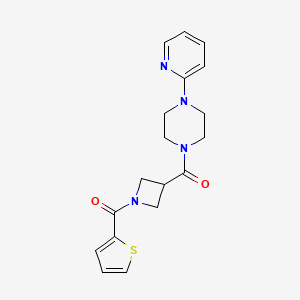

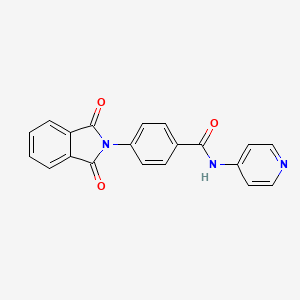

![molecular formula C21H20N2O4S B2829203 N-(4-methoxyphenyl)-2-[(phenylsulfonyl)anilino]acetamide CAS No. 339103-43-4](/img/structure/B2829203.png)

N-(4-methoxyphenyl)-2-[(phenylsulfonyl)anilino]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

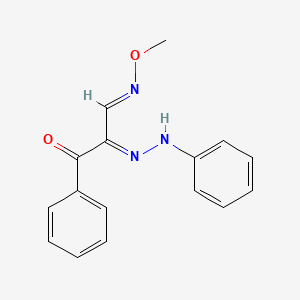

The compound “N-(4-methoxyphenyl)-2-[(phenylsulfonyl)anilino]acetamide” is a complex organic molecule. It contains a methoxyphenyl group, a phenylsulfonyl group, and an anilino group, all attached to an acetamide core .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including coupling reactions and substitutions .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the phenylsulfonyl group could participate in substitution reactions, and the acetamide group could undergo hydrolysis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with similar structures often have moderate to high molecular weights, and may have specific melting points, boiling points, and solubilities .Wissenschaftliche Forschungsanwendungen

Conventional vs. Microwave-Assisted Synthesis

Research has explored the synthesis of triazole analogues, including N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio)acetamide, using both conventional and microwave-assisted protocols. These compounds were evaluated for their inhibition potential against enzymes like bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, demonstrating significant biological activities. The study highlights the impact of synthesis methods on the yield and reaction time, providing insights into efficient production techniques for such compounds (Virk et al., 2018).

Catalytic Hydrogenation for Green Synthesis

Another study focused on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes. Utilizing a novel Pd/C catalyst developed by the research group, the study showcased the hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide, achieving high selectivity and good stability. This research contributes to the development of environmentally friendly production methods for chemical intermediates (Zhang Qun-feng, 2008).

Hydroxy Substitution Synthesis

A method for N-alkylation of amides, lactams, carbamates, ureas, and anilines with 4,4'-dimethoxybenzhydrol in acetic acid was demonstrated, showcasing the versatility of 4-methoxyphenyl compounds in organic synthesis. This approach offers a pathway to a range of substituted benzhydrol derivatives, expanding the toolkit for synthetic chemists (Henneuse et al., 1996).

Mineralization of Paracetamol in Aqueous Medium

The degradation of paracetamol (N-(4-hydroxyphenyl)acetamide) in water using a boron-doped diamond electrode was studied, highlighting the compound's environmental impact and degradation pathways. The research showed complete mineralization of paracetamol, with the generation of NH4+ and NO3- ions, emphasizing the role of advanced oxidation processes in removing pharmaceuticals from water (Brillas et al., 2005).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[N-(benzenesulfonyl)anilino]-N-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c1-27-19-14-12-17(13-15-19)22-21(24)16-23(18-8-4-2-5-9-18)28(25,26)20-10-6-3-7-11-20/h2-15H,16H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVJOUYXWCGIXPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

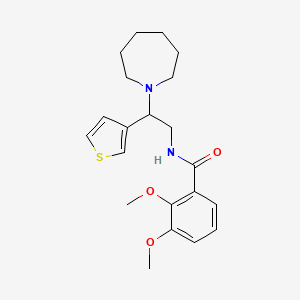

![N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-butoxybenzamide](/img/structure/B2829121.png)

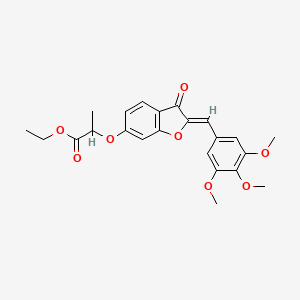

![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2829125.png)

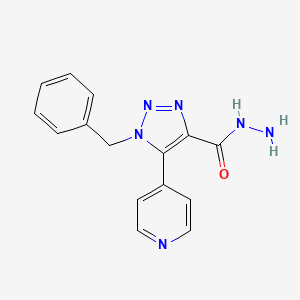

![2-((3,4-dimethylphenyl)(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-N-(4-ethylphenyl)acetamide](/img/structure/B2829128.png)

![2-Methoxy-6-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-YL]phenol](/img/structure/B2829129.png)

![1-(Octahydrobenzo[b][1,4]dioxin-6-yl)-3-(thiophen-2-yl)urea](/img/structure/B2829136.png)